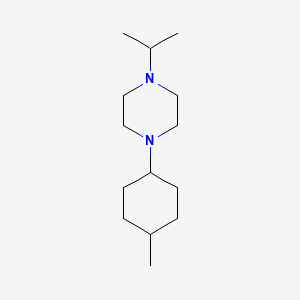

![molecular formula C13H18Cl2N2O2 B10877821 1-(3,4-Dichlorophenyl)-3-[3-(propan-2-yloxy)propyl]urea CAS No. 5520-55-8](/img/structure/B10877821.png)

1-(3,4-Dichlorophenyl)-3-[3-(propan-2-yloxy)propyl]urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

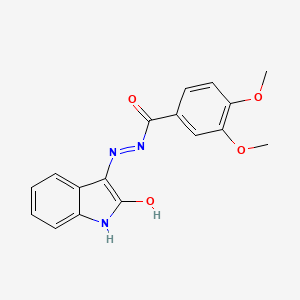

Dichlofluanid , is a chemical compound with the following structural formula:

C13H14Cl2N2O2

Dichlofluanid is a white crystalline solid that has been used primarily as a fungicide in various applications. Let’s explore its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparisons with similar compounds.

Preparation Methods

Synthetic Routes: Dichlofluanid can be synthesized through the following steps:

Urea Derivatization: Start with urea (carbamide) and react it with 3,4-dichloroaniline to form the urea derivative.

Alkylation: Alkylate the urea derivative using 2-chloro-1-methylethanol (propan-2-ol) to introduce the propyl group.

Chlorination: Finally, chlorinate the resulting compound to obtain 1-(3,4-Dichlorophenyl)-3-[3-(propan-2-yloxy)propyl]urea.

Industrial Production: Dichlofluanid is industrially produced using the above synthetic routes. The process is efficient and yields a high-quality product suitable for agricultural and industrial use.

Chemical Reactions Analysis

Dichlofluanid undergoes several chemical reactions:

Hydrolysis: It can be hydrolyzed under alkaline conditions to yield 3,4-dichloroaniline and propan-2-ol.

Oxidation: Dichlofluanid is susceptible to oxidation, leading to the formation of various oxidation products.

Substitution: The chlorine atoms on the phenyl ring can be substituted by other functional groups.

Common reagents and conditions used in these reactions vary depending on the specific transformation.

Scientific Research Applications

Dichlofluanid finds applications in various fields:

Agriculture: As a broad-spectrum fungicide, it protects crops from fungal diseases.

Wood Preservation: Dichlofluanid is used to treat wood against decay fungi.

Industrial Coatings: It is incorporated into coatings and paints to prevent fungal growth.

Biological Research: Researchers study its effects on fungi and explore potential antifungal mechanisms.

Mechanism of Action

Dichlofluanid inhibits fungal respiration by interfering with mitochondrial electron transport. It disrupts energy production, leading to fungal cell death. The compound’s molecular targets include cytochrome c oxidase and other respiratory enzymes.

Comparison with Similar Compounds

Dichlofluanid stands out due to its dual activity as a fungicide and wood preservative. Similar compounds include other urea derivatives and phenylureas, but few combine both applications effectively.

Properties

CAS No. |

5520-55-8 |

|---|---|

Molecular Formula |

C13H18Cl2N2O2 |

Molecular Weight |

305.20 g/mol |

IUPAC Name |

1-(3,4-dichlorophenyl)-3-(3-propan-2-yloxypropyl)urea |

InChI |

InChI=1S/C13H18Cl2N2O2/c1-9(2)19-7-3-6-16-13(18)17-10-4-5-11(14)12(15)8-10/h4-5,8-9H,3,6-7H2,1-2H3,(H2,16,17,18) |

InChI Key |

FMGHJOBZKUXAAK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OCCCNC(=O)NC1=CC(=C(C=C1)Cl)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

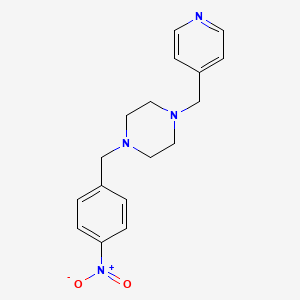

![5-ethyl-3-[(4-fluorobenzyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B10877739.png)

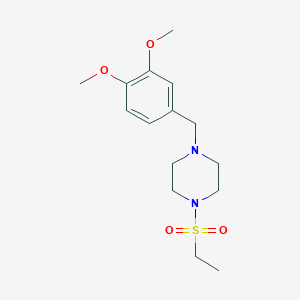

![2-{(E)-[2-(2-methoxyphenyl)hydrazinylidene]methyl}-6-(prop-2-en-1-yl)phenol](/img/structure/B10877748.png)

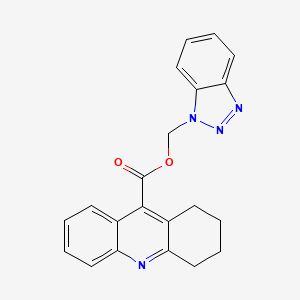

![8-hydroxy-2-(4-methoxyphenyl)-7-[(E)-(2-methoxyphenyl)diazenyl]-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one](/img/structure/B10877775.png)

![N-[1,1-dioxido-2-pentyl-3-(phenylcarbonyl)-2H-1,2-benzothiazin-4-yl]-2-phenylacetamide](/img/structure/B10877778.png)

![6-(3-ethoxy-4-hydroxyphenyl)-8-methoxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one](/img/structure/B10877784.png)

![4-methyl-N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B10877787.png)

![2-(2,4-Dichlorophenyl)-7-(2-furylmethyl)-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10877789.png)

![Benzenamine, 4-[[(2-chlorophenyl)imino]methyl]-N,N-dimethyl-](/img/structure/B10877795.png)